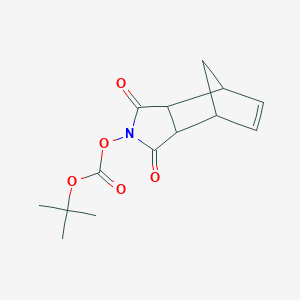

tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate is a useful research compound. Its molecular formula is C14H17NO5 and its molecular weight is 279.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Protecting Group in Organic Synthesis

The Boc-ONb compound, also known as Di-tert-butyl dicarbonate, is widely used as a protecting group for amines in organic synthesis. The Boc group protects amines from unwanted reactions during synthesis processes by making them inert to certain conditions or reagents. This is particularly useful when multiple functional groups are present, and selective reactions are required .

Polymer Blowing Agent

Di-tert-butyl dicarbonate serves as a polymer blowing agent due to its ability to decompose into gaseous products upon heating. This property is exploited in the production of foamed plastics, where the gas released during decomposition creates the cellular structure of the polymer .

3. Continuous Reduction of N-Boc Protected Amines In pharmaceutical synthesis, continuous reduction of N-Boc protected amines to N-Me amines is an important application. The use of Lithium Aluminium Hydride for this reaction can be performed under flow conditions using systems like the Vapourtec R-Series, which allows for reactions with moisture-sensitive and highly reactive reagents .

Amide Nitrogen Carbamate Formation

The compound is involved in the formation of carbamate from the reaction of amide nitrogen with boc anhydride in acetonitrile, using DMAP as a catalyst. This reaction is a step in a sequence that leads to various synthetic applications .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of Boc-ONb is amines , specifically amino groups . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Mode of Action

Boc-ONb interacts with its targets (amines) through a process known as protection . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The Boc-ONb compound affects the biochemical pathways involved in the synthesis of peptides . The Boc group is the most used protection of amino groups for example in the synthesis of peptides . The protection of amino groups allows for transformations of other functional groups .

Pharmacokinetics

The principles of pharmacokinetics, including absorption, distribution, metabolism, and excretion (adme), are crucial for understanding the bioavailability and overall effects of any compound .

Result of Action

The result of Boc-ONb’s action is the formation of Boc-protected amines and amino acids . This protection allows for the selective reaction of other functional groups present in the molecule . The Boc group can be removed under anhydrous acidic conditions, allowing the amine to be free for further reactions .

Eigenschaften

IUPAC Name |

tert-butyl (3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl) carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-14(2,3)19-13(18)20-15-11(16)9-7-4-5-8(6-7)10(9)12(15)17/h4-5,7-10H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTQMXCDEUEZRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)ON1C(=O)C2C3CC(C2C1=O)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538701 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate | |

CAS RN |

64205-15-8 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes Boc-ONb selective for less hindered amines in Boc-protection reactions?

A1: While the provided research abstract [] doesn't delve into the mechanistic details of this selectivity, it's known that Boc-ONb, like other N-hydroxyimido-based Boc reagents, exhibits a preference for less hindered amines. This selectivity likely stems from the steric hindrance imposed by the bulky tert-butoxycarbonyl group and the bicyclic norbornene structure within Boc-ONb. These structural features can hinder its approach and reaction with amines possessing bulky substituents, favoring reactions with less hindered amines. Further research exploring the reaction kinetics and transition states would be needed to confirm this hypothesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.